3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
CAS No.: 1227599-04-3
Cat. No.: VC2742585
Molecular Formula: C7H5F4NO
Molecular Weight: 195.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227599-04-3 |
|---|---|
| Molecular Formula | C7H5F4NO |
| Molecular Weight | 195.11 g/mol |
| IUPAC Name | 3-fluoro-2-methoxy-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5F4NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 |
| Standard InChI Key | GLBQRHJOPSWUPV-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC(=C1F)C(F)(F)F |
| Canonical SMILES | COC1=NC=CC(=C1F)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine is a specialized fluorinated heterocyclic compound. Its essential chemical identifiers and properties are summarized in Table 1.
Table 1: Basic Chemical Properties of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
| Property | Value |
|---|---|
| CAS Registry Number | 1227599-04-3 |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.11 g/mol |
| IUPAC Name | 3-fluoro-2-methoxy-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5F4NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 |
| Standard InChIKey | GLBQRHJOPSWUPV-UHFFFAOYSA-N |
| SMILES Notation | COC1=NC=CC(=C1F)C(F)(F)F |
The compound belongs to the class of fluorinated heterocycles, which are characterized by their unique chemical properties due to the presence of fluorine atoms. The molecular structure features a pyridine ring with a methoxy group at position 2, a fluoro substituent at position 3, and a trifluoromethyl group at position 4.
Structural Characteristics
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine possesses several distinctive structural features that contribute to its chemical behavior and potential applications:
The pyridine ring serves as the core heterocyclic scaffold, providing a nitrogen atom that can participate in hydrogen bonding and coordinate with metal ions. The methoxy group at position 2 introduces an electron-donating effect and offers a site for potential hydrogen bond acceptance. The fluoro substituent at position 3 enhances the compound's metabolic stability and alters the electronic distribution across the pyridine ring. Most notably, the trifluoromethyl group at position 4 significantly influences the compound's lipophilicity, metabolic stability, and binding affinity toward biological targets.
This particular arrangement of functional groups creates a unique electronic and steric environment that makes this molecule valuable for various applications in medicinal chemistry and material science.
Synthesis Methods
The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine typically involves high-temperature reactions and may include simultaneous chlorination and fluorination processes to optimize yield and minimize by-products. The conditions under which these reactions occur can significantly influence the efficiency and selectivity of the desired product.
Based on the general approaches for synthesizing trifluoromethylpyridine derivatives, there are three main methods that can be applied to the synthesis of this compound:
Chlorine/Fluorine Exchange Method
This approach involves using trichloromethylpyridine as a starting material and performing a halogen exchange reaction to introduce fluorine atoms. The process typically utilizes metal fluorides (such as potassium fluoride) or hydrogen fluoride as fluorinating agents .
Pyridine Ring Construction
This method involves building the pyridine ring from trifluoromethyl-containing building blocks. Various condensation and cyclization reactions can be employed to construct the heterocyclic core with the trifluoromethyl group already in place .
Direct Trifluoromethylation
Chemical Reactivity and Applications
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine can participate in several types of chemical reactions, including nucleophilic substitution and coupling reactions. Typical reagents used include potassium fluoride for nucleophilic substitution and palladium catalysts for coupling reactions.
Nucleophilic Substitution Reactions
The presence of fluorine substituents affects the electron distribution in the pyridine ring, making certain positions more susceptible to nucleophilic attack. The methoxy group at position 2 can be displaced by nucleophiles under appropriate conditions, providing a route for further functionalization.
Cross-Coupling Reactions
The compound can serve as a coupling partner in various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the structural diversity accessible from this building block.
Applications in Pharmaceutical Research
Fluorinated pyridine derivatives like 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine are valuable structural motifs in medicinal chemistry. The compound and its derivatives have been investigated as components of potential drug candidates, particularly in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists .
The docking analysis using human TRPV1 homology models has indicated that the trifluoromethyl group and methoxy substituents on pyridine rings can make important hydrophobic and hydrogen bonding interactions with amino acid residues in the binding pocket of biological targets .
Biological Activity
Interaction Mechanisms
The biological activity of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine primarily involves its interaction with biological targets through its fluorine atoms. These interactions can lead to inhibition or modulation of enzyme activity, making it a candidate for various biological applications.
Fluorinated compounds, especially those containing trifluoromethyl groups, often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This property can increase the half-life of drug candidates containing this structural motif, potentially improving their efficacy.
Structure-Activity Relationships
Understanding the relationship between the structure of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine and its biological activity is crucial for rational drug design. The positioning of the fluoro, methoxy, and trifluoromethyl groups on the pyridine ring creates a specific electronic and steric environment that can influence binding affinity and selectivity toward biological targets.
Research on related compounds has shown that the 6-trifluoromethyl and 2-benzyloxy groups of pyridine can occupy hydrophobic binding pockets in receptor proteins . Similarly, the 2-methoxy group in 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine likely contributes to binding interactions through hydrogen bonding or by occupying specific hydrophobic regions in target proteins.
Comparison with Related Compounds
Several related fluorinated pyridine derivatives have been reported in the literature, each with unique properties and applications. Table 2 provides a comparison of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine with some structurally related compounds.
Table 2: Comparison of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine with Related Compounds
This comparison highlights the structural diversity among fluorinated pyridine derivatives and suggests that even subtle changes in substitution patterns can lead to compounds with distinct properties and applications.
Research and Development Trends
The development of trifluoromethylpyridine derivatives has shown consistent growth since the early 1980s, when economically feasible processes for the synthesis of several trifluoromethylpyridine intermediates from 3-picoline were established . This trend reflects the increasing recognition of the unique properties and applications of fluorinated heterocycles in various fields.
Recent research has focused on developing more efficient synthetic methods, exploring new applications in medicinal chemistry, and investigating structure-activity relationships to design compounds with improved biological activities.
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